molecular formula C21H23N3O3 B2575981 1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034313-22-7

1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Katalognummer: B2575981
CAS-Nummer: 2034313-22-7
Molekulargewicht: 365.433
InChI-Schlüssel: NOBIOVMAKGODGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a cyclopropanecarboxamide core substituted with a 2-methoxyphenyl group and a pyridin-4-ylmethyl moiety bearing a 2-oxopyrrolidin-1-yl ring.

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-17-6-3-2-5-16(17)21(9-10-21)20(26)23-14-15-8-11-22-18(13-15)24-12-4-7-19(24)25/h2-3,5-6,8,11,13H,4,7,9-10,12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBIOVMAKGODGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound with a complex molecular structure that has attracted attention in pharmacological research. Its potential therapeutic applications, particularly in neuropharmacology and pain management, stem from its interaction with substance P receptors, which are implicated in pain transmission and neurogenic inflammation.

Molecular Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a methoxyphenyl group, a pyrrolidine moiety, and a cyclopropanecarboxamide backbone. The molecular formula is C16H20N3O2C_{16}H_{20}N_3O_2 with an approximate molecular weight of 306.38 g/mol.

The biological activity of this compound primarily involves its role as a selective antagonist of substance P receptors. By inhibiting these receptors, the compound may modulate pain pathways and reduce neurogenic inflammation. This mechanism suggests potential applications in treating chronic pain syndromes and other related conditions.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Antagonism of Substance P Receptors : The compound selectively binds to and inhibits substance P receptors, which are crucial in mediating pain and inflammatory responses.
  • Modulation of Neurogenic Inflammation : Studies suggest that the compound may help manage conditions associated with neurogenic inflammation, making it a candidate for therapeutic applications in pain management.
  • Potential Analgesic Effects : Due to its receptor antagonism, the compound shows promise as an analgesic agent, potentially offering relief for chronic pain conditions.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • In vitro assays demonstrated that the compound effectively inhibits substance P receptor activity, leading to reduced signaling pathways associated with pain and inflammation.
  • Animal models have shown that administration of the compound results in significant reductions in pain-related behaviors, supporting its potential as a therapeutic agent for chronic pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]-2-methylpropanamideMethoxy group on a different aromatic ringPotential analgesic effectsDifferent substituents affect receptor selectivity
N-(3-fluorophenyl)-N-[1-(pyrrolidin-1-yl)propyl]-acetamideFluorine substitution on phenylEnhanced potency against certain pain pathwaysFluorine enhances lipophilicity
N-(4-chlorophenyl)-N-[1-(pyrrolidin-1-yl)butanamide]Chlorine substituent on phenylAntinociceptive propertiesChlorine's electronic effects may alter binding affinity

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
  • Structure : Cyclopropanecarboxamide core with phenyl and piperidinyl-phenethyl substituents.
  • Risks : Classified as a psychoactive substance with significant overdose risk due to respiratory depression .
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
  • Structure: Cyclopropane ring with phenyl, diethylamide, and 4-methoxyphenoxy groups.
  • Synthesis : Prepared via radical addition followed by column chromatography (78% yield, diastereomeric ratio 23:1) .
  • Key Difference: The 4-methoxyphenoxy group introduces steric and electronic variations, likely altering receptor interactions compared to the target compound’s pyridinyl-pyrrolidinone group.
1-[1-(Hydroxyimino)ethyl]-N-(2-Methoxyphenyl)cyclopropanecarboxamide
  • Structure: Cyclopropanecarboxamide with 2-methoxyphenyl and hydroxyiminoethyl substituents.
  • Analysis : Characterized via X-ray crystallography, revealing planar cyclopropane geometry stabilized by intramolecular hydrogen bonds .
  • Key Difference: The hydroxyiminoethyl group may enhance polarity, affecting solubility and bioavailability relative to the target compound’s pyrrolidinone-pyridine system.
Table 1: Comparative Analysis of Key Features
Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Yield/Diastereomer Ratio Risks/Regulatory Status
Target Compound Cyclopropanecarboxamide 2-Methoxyphenyl, pyridinyl-pyrrolidinone Unknown (structural inference) Not reported Unregulated (assumed)
Cyclopropylfentanyl Cyclopropanecarboxamide Phenyl, piperidinyl-phenethyl Potent µ-opioid agonist Not reported Controlled substance (EMCDDA)
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Ph... Cyclopropanecarboxamide Diethylamide, 4-methoxyphenoxy Not reported 78% yield, dr 23:1 Unreported
1-[1-(Hydroxyimino)ethyl]-N-(2-Methoxy... Cyclopropanecarboxamide 2-Methoxyphenyl, hydroxyiminoethyl Not reported X-ray structure resolved Unreported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane ring formation, amide coupling, and functional group modifications. For example, cyclopropane intermediates are often prepared using [2+1] cycloaddition strategies, while amide bonds are formed via carbodiimide-mediated coupling (e.g., EDC/HOBt). Reaction optimization may require temperature-controlled conditions (e.g., −20°C to room temperature) and inert atmospheres to prevent decomposition . Computational tools like quantum chemical reaction path searches can predict feasible pathways and reduce trial-and-error experimentation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm connectivity and stereochemistry.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths, angles, and crystal packing .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties and optimize geometries .

Q. What computational methods are suitable for predicting this compound’s reactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian, ORCA) can model reaction mechanisms, transition states, and activation energies. For example, reaction path searches using the artificial force-induced reaction (AFIR) method identify plausible intermediates and byproducts . Molecular dynamics simulations may assess solvation effects or conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational reaction yields?

  • Methodological Answer : Discrepancies often arise from unaccounted side reactions or solvent effects. To address this:

  • Experimental : Use in-situ monitoring (e.g., ReactIR, LC-MS) to detect transient intermediates.
  • Computational : Refine models by including explicit solvent molecules or dispersion corrections (e.g., D3-BJ method in DFT). Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) to validate energy profiles .
  • Case Study : A reported 40% yield discrepancy in cyclopropane synthesis was resolved by identifying a competing [3+2] pathway not modeled initially .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Enantiocontrol can be achieved via:

  • Chiral catalysts : Use of Ru- or Rh-based complexes for asymmetric cyclopropanation.
  • Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) to induce stereochemistry.
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis.
  • Crystallographic validation : SHELXL refinement of chiral centers in single crystals to confirm absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.